REACTION_CXSMILES
|
CN(C)C=O.[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1OS(C(F)(F)F)(=O)=O.[I-:25].[Na+]>O>[Br:6][C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[CH:10]=[C:9]([Br:16])[C:8]=1[I:25] |f:2.3|
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
trifluoromethane sulfonic acid 2,6-dibromo-4-nitrophenyl ester
|
Quantity
|
1135 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
1595 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer, a condenser
|
Type
|
CUSTOM
|
Details
|
a nitrogen purge
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 25° C
|
Type
|
TEMPERATURE
|
Details
|
Upon completion, the reaction mixture was cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 14° C
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (1.5 L)
|
Type
|
CUSTOM
|
Details
|
The resultant solid product was dried overnight by evaporation under air flow at room temperature
|
Duration
|
8 (± 8) h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 892.7 g | |
YIELD: PERCENTYIELD | 82.9% | |
YIELD: CALCULATEDPERCENTYIELD | 82.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |